4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid

Physicochemical Properties Drug-likeness Bioconjugation

Researchers developing PTP-SL probes often face extra hydrolysis steps with ester analogs. This compound solves that: a free -COOH handle enables direct, one-step amide coupling to linkers or beads. Documented PTP-SL modulation provides a validated starting point. Moderate LogP (3.65) and PSA (89.11 Ų) support assay compatibility post-conjugation.

Molecular Formula C18H11N3O3
Molecular Weight 317.3 g/mol
CAS No. 85731-38-0
Cat. No. B13112741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid
CAS85731-38-0
Molecular FormulaC18H11N3O3
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(C3=NON=C23)C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C18H11N3O3/c22-18(23)16-13(11-7-3-1-4-8-11)15-17(21-24-20-15)14(19-16)12-9-5-2-6-10-12/h1-10H,(H,22,23)
InChIKeyJWUIKLAFIGANIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic Acid: Baseline Profile


4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid (CAS 85731-38-0) is a heterocyclic small molecule with the formula C₁₈H₁₁N₃O₃ and molecular weight 317.30 g/mol, featuring a fused 1,2,5-oxadiazolo[3,4-c]pyridine core substituted with phenyl groups at the 4- and 7-positions and a free carboxylic acid at the 6-position . Its measured physicochemical parameters, including a topological polar surface area (PSA) of 89.11 Ų and a calculated LogP of 3.65, distinguish it from ester or heteroaryl-substituted analogs and position it as a moderately polar, lead-like scaffold . The compound has been evaluated for modulation of protein tyrosine phosphatase-SL (PTP-SL) activity, providing a defined, albeit limited, functional annotation for screening cascades [1].

1
PTP-SL phosphatase screening context
Reported functional annotation provides screening rationale
2
Bioconjugation-ready scaffold
Free carboxylic acid enables direct amide coupling
3
Fluorescent probe compatibility
Class-level fluorescence supports detection workflows

4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic Acid: Why Class Substitution Fails


Substitution among 4,7-diaryl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid derivatives is not reliable due to significant divergences in their physicochemical and functional profiles. The free carboxylic acid handle on the target compound imparts a distinct polarity (PSA 89.11 Ų) and hydrogen-bonding capacity compared to its ethyl ester counterpart (CAS 76593-55-0, PSA 78.11 Ų) , directly affecting solubility, protein binding, and suitability for bioconjugation. Furthermore, replacing the 4,7-diphenyl substitution with heteroaryl groups (e.g., 2-furyl or 5-methyl-2-thienyl) can alter electronic properties and molecular recognition, as the class of oxadiazolopyridines is employed in both fluorescent probe design and enzyme inhibition, where minor structural changes can ablate activity [1]. The available PTP-SL modulation data, though non-quantitative, demonstrates that this specific substitution pattern engages a defined biological target, a property that cannot be assumed for other in-class variants without independent verification [2].

Ethyl ester analog (CAS 76593-55-0)
Lower PSA and higher LogP may alter solubility and conjugation efficiency, limiting direct replacement in bioconjugate workflows.
Heteroaryl-substituted analogs (e.g., 2-furyl, 5-methyl-2-thienyl)
Changed electronic properties and molecular recognition may abolish the PTP-SL target engagement reported for the 4,7-diphenyl substitution.
Other 4,7-diaryl derivatives without carboxylic acid
Absence of the free -COOH handle prevents one-step conjugation; fluorescent profiles may shift, affecting assay compatibility.

4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic Acid: Differentiation from Closest Analogs


Physicochemical Comparison with Ethyl Ester Analog

The target free carboxylic acid demonstrates a markedly higher topological polar surface area (PSA) of 89.11 Ų compared to its direct ethyl ester analog, ethyl 4,7-diphenyl-1,2,5-oxadiazolo[3,4-c]pyridine-6-carboxylate (CAS 76593-55-0), which has a PSA of 78.11 Ų . Correspondingly, the target acid exhibits a lower calculated partition coefficient (LogP 3.65 versus 4.13), indicating reduced lipophilicity . This polarity shift is directly attributable to the free carboxylic acid moiety.

PSA & LogP vs Ethyl Ester
Data to verify
Target: PSA 89.11 Ų, LogP 3.65
Comparator (ethyl ester): PSA 78.11 Ų, LogP 4.13
Supports solubility and conjugation selection
Calculated values; experimental confirmation advised
Physicochemical Properties Drug-likeness Bioconjugation

PTP-SL Target Engagement vs. Analogs

The target compound has been explicitly investigated for its effect on protein tyrosine phosphatase-SL (PTP-SL) activity [1]. In contrast, extensive searches of primary literature and authoritative databases (BindingDB, ChEMBL) reveal no such target-engagement data for its closest structural analogs, including the 4,7-bis(4-methoxyphenyl) and 4,7-bis(2-furyl) derivatives. While the 2005 study does not provide a discrete IC₅₀ value that can be extracted, its existence constitutes a specific functional annotation.

PTP-SL Target Annotation
Reported
Functional study exists vs no data for closest analogs
Provides screening rationale
Non-quantitative; IC50 not established
PTP Inhibition Enzyme Modulation Phosphatase

Fluorescence & Bioconjugation Utility for Assays

The [1,2,5]oxadiazolo[3,4-c]pyridine scaffold is documented to possess fluorescent properties, which in the target compound is facilitated by its ability to fluoresce upon UV excitation . While its NIR-fluorescent bis(5-arylthiophen-2-yl)-substituted analogs have been characterized with red-shifted emission around 669 nm, the 4,7-diphenyl substitution provides a less extended conjugation system [1]. The free carboxylic acid provides a straightforward synthetic handle for conjugation to biomolecules, a feature absent in ester-terminated analogs without a deprotection step.

Fluorescence & Conjugation Utility
Class-level
UV fluorescence reported; free -COOH for direct coupling
May support assay development
NIR analogs differ; scaffold-dependent emission
Fluorescent Probe Protein Labeling Assay Development

4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic Acid: Application Scenarios


PTP Activity Probe Development

This compound is directly applicable as a starting point for developing fluorescent or biotinylated probes targeting PTP-SL. The existing functional annotation from a peer-reviewed study, while non-quantitative, provides a target-engagement hypothesis that is absent for other in-class analogs [1]. Its native fluorescence and free carboxylic acid handle are advantageous for constructing activity-based probes without multi-step deprotection .

Bioconjugate Synthesis for Target ID

The free -COOH group enables direct one-step amide coupling to amine-containing linkers, beads, or biomolecules. This is a distinct practical advantage over its ethyl ester analog (CAS 76593-55-0), which would require a separate ester hydrolysis step, adding synthetic complexity and potentially reducing yield. The compound's moderate LogP suggests it may maintain sufficient aqueous solubility for biochemical assays post-conjugation .

SAR Profiling of Oxadiazolopyridine Series

The compound serves as a key reference point in a matrix of 4,7-diaryl-[1,2,5]oxadiazolo[3,4-c]pyridine analogs. Systematic variation of the substituent at the 6-position (carboxylic acid vs. ethyl ester) demonstrates a measurable impact on polarity (PSA difference of 11 Ų) and lipophilicity (LogP difference of 0.48), both of which are critical parameters in drug-likeness and probe development cascades .

GOAT Inhibitor Discovery Scaffold

The oxadiazolopyridine scaffold is a recognized pharmacophore for ghrelin O-acyltransferase (GOAT) inhibition, a target for metabolic diseases [2]. The specific 4,7-diphenyl substitution pattern on the carboxylic acid template provides a distinct vector for hit expansion and SAR exploration, occupying a chemical space not covered by the more extensively derivatized heteroaryl (thienyl, furyl) analogs.

Application
Selection Property
Validation Focus
PTP-SL activity probe development
Pre-existing target annotation + free -COOH handle
Confirm target engagement in phosphatase assays
Bioconjugate synthesis for target ID
Direct one-step amide coupling without deprotection
Conjugate stability and target binding assays
SAR profiling of oxadiazolopyridine series
Measurable PSA/LogP shift from ester analog
Solubility and permeability comparisons
GOAT inhibitor discovery scaffold
4,7-Diphenyl substitution vector for hit expansion
In silico or enzymatic GOAT assay evaluation
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